Monachosorin A

Beschreibung

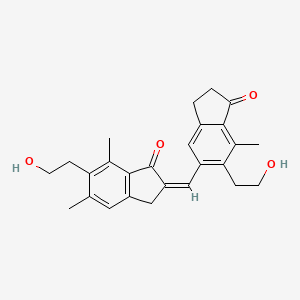

Monachosorin A (CAS: 100217-75-2) is a naturally occurring indanone derivative with the molecular formula C₂₆H₂₈O₄ and a molecular weight of 404.51 g/mol . It is primarily isolated from fern species of the genus Monachosorum, including Monachosorum flagellare and Monachosorum henryi . Monachosorin A is part of the traditional medicinal herb 观音莲 (Guanyinlian), which is used in Chinese medicine for its anti-rheumatic and analgesic properties . Pharmacologically, it exhibits cyclooxygenase (COX) inhibitory activity and smooth muscle relaxation effects, making it relevant for pain and inflammation management .

Eigenschaften

Molekularformel |

C26H28O4 |

|---|---|

Molekulargewicht |

404.5 g/mol |

IUPAC-Name |

(2Z)-6-(2-hydroxyethyl)-2-[[6-(2-hydroxyethyl)-7-methyl-1-oxo-2,3-dihydroinden-5-yl]methylidene]-5,7-dimethyl-3H-inden-1-one |

InChI |

InChI=1S/C26H28O4/c1-14-10-19-13-20(26(30)25(19)15(2)21(14)6-8-27)12-18-11-17-4-5-23(29)24(17)16(3)22(18)7-9-28/h10-12,27-28H,4-9,13H2,1-3H3/b20-12- |

InChI-Schlüssel |

LOBSTWNCPNNOKH-NDENLUEZSA-N |

Isomerische SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)/C(=C\C3=C(C(=C4C(=C3)CCC4=O)C)CCO)/C2 |

Kanonische SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)C(=CC3=C(C(=C4C(=C3)CCC4=O)C)CCO)C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Monachosorin A typically involves the construction of the sesquiterpene lactone core through various cyclization reactions. One common method is the intramolecular Friedel–Crafts cyclization of arylpropionic acids or 3-chloro-1-(substituted phenyl)propan-1-one. This reaction often requires the use of protic acids such as sulfuric acid, hydrogen fluoride, methanesulfonic acid, or polyphosphoric acid . Additionally, transition-metal-catalyzed reactions, such as those using rhodium, palladium, or ruthenium catalysts, have been employed to achieve high stereoselectivity in the synthesis of Monachosorin A .

Industrial Production Methods: Industrial production of Monachosorin A is less common due to the complexity of its synthesis. advancements in synthetic methodologies and the development of more efficient catalytic systems have made it possible to produce this compound on a larger scale. The use of environmentally friendly catalysts and sustainable reaction conditions is a key focus in the industrial synthesis of Monachosorin A .

Analyse Chemischer Reaktionen

Types of Reactions: Monachosorin A undergoes various chemical reactions, including:

Oxidation: Monachosorin A can be oxidized to form corresponding epoxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert Monachosorin A into its dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the Monachosorin A molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions include epoxides, hydroxylated derivatives, dihydro and tetrahydro derivatives, and various substituted analogs of Monachosorin A .

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a valuable intermediate in the synthesis of more complex natural products and pharmaceuticals.

Biology: Monachosorin A exhibits significant biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Medicine: Research has shown its potential in the treatment of inflammatory diseases, pain management, and as an antimicrobial agent.

Industry: Monachosorin A is used in the development of new drugs and as a lead compound in drug discovery programs .

Wirkmechanismus

Monachosorin A can be compared with other sesquiterpene lactones, such as:

Artemisinin: Known for its antimalarial properties.

Parthenolide: Exhibits anti-inflammatory and anticancer activities.

Costunolide: Known for its anti-inflammatory and anticancer effects.

Uniqueness: Monachosorin A stands out due to its specific molecular structure, which imparts unique biological activities. Its ability to modulate multiple molecular targets and pathways makes it a versatile compound with potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Monachosorin A belongs to the indanone family, characterized by a bicyclic structure combining benzene and ketone groups. Below is a detailed comparison with structurally and functionally related compounds:

Structurally Similar Compounds

Monachosorin B (CAS: 100217-76-3)

- Molecular Formula : C₂₆H₃₀O₄

- Molecular Weight : 406.53 g/mol

- Source : Co-occurs with Monachosorin A in Monachosorum species .

- Key Differences: Two additional hydrogen atoms compared to Monachosorin A, suggesting a difference in saturation or side-chain structure.

Monachosorin C (CAS: 100217-77-4)

Functionally Similar Compounds

Mukagolactone

- Source: Marine cyanobacteria.

- Comparison: While both Monachosorin A and mukagolactone are indanones, their biological targets differ (COX vs. VEGF).

Pterosin P

Comparative Data Table

Research Findings and Limitations

- Structural Insights: Monachosorin A and its analogs (B, C) share a core indanone skeleton but differ in substituents, which may influence solubility and target affinity.

- Pharmacological Gaps: While Monachosorin A’s COX inhibition is noted, comparative potency data against other indanones (e.g., pterosin P) are absent .

Future Research Directions

Activity Profiling : Comparative studies on Monachosorin A, B, and C to elucidate structure-activity relationships.

Mechanistic Studies : Detailed investigation into COX isoform selectivity (COX-1 vs. COX-2) and downstream anti-inflammatory pathways.

Synthetic Optimization : Development of scalable synthesis methods to enable pharmacological testing and clinical trials.

Q & A

Q. What analytical techniques are recommended for the structural identification and purity assessment of Monachosorin A?

To confirm the identity and purity of Monachosorin A, researchers should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve structural ambiguities and verify stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase composition (e.g., acetonitrile/water gradients) and column selection (C18 reverse-phase) to achieve baseline separation of Monachosorin A from impurities .

- Mass Spectrometry (MS) : Pair with HPLC (LC-MS) for accurate mass determination and fragmentation pattern analysis.

Q. How should researchers design a synthesis protocol for Monachosorin A to ensure reproducibility?

Key considerations include:

- Reaction Optimization : Systematically vary parameters (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) approaches to identify robust conditions .

- Intermediate Characterization : Validate each synthetic step with FT-IR and thin-layer chromatography (TLC) to track reaction progress .

- Purification : Use recrystallization or flash chromatography with solvent systems tailored to Monachosorin A’s polarity.

Q. What strategies are effective for conducting a literature review on Monachosorin A’s bioactivity?

- Database Selection : Prioritize PubMed, SciFinder, and Web of Science with Boolean search terms (e.g., "Monachosorin A AND (anti-inflammatory OR antioxidant)") .

- Critical Appraisal : Filter studies by experimental rigor (e.g., sample size ≥3 replicates, positive/negative controls) and cross-validate findings across multiple sources .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of Monachosorin A?

Methodological steps include:

- Meta-Analysis : Aggregate dose-response data from independent studies and apply statistical models (e.g., random-effects meta-regression) to account for variability in experimental conditions .

- Orthogonal Assays : Validate bioactivity using distinct methodologies (e.g., enzyme inhibition assays vs. cell-based viability assays) to rule out assay-specific artifacts .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs to isolate functional groups responsible for conflicting activities .

Q. What experimental designs are suitable for elucidating Monachosorin A’s mechanism of action in complex biological systems?

- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway-level perturbations. Validate targets via siRNA knockdown or CRISPR-Cas9 editing .

- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Use in vivo models to correlate plasma concentration-time profiles (via LC-MS) with efficacy endpoints (e.g., tumor volume reduction) .

Q. How should researchers address discrepancies in Monachosorin A’s bioavailability data across preclinical models?

Q. What statistical methods are appropriate for analyzing synergistic effects of Monachosorin A in combination therapies?

Q. How can researchers validate the ecological relevance of Monachosorin A’s biosynthetic pathways in its native plant species?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.